2-Amino-6-methoxy-3-nitropyridine
Overview
Description
2-Amino-6-methoxy-3-nitropyridine is a tri-substituted pyridine derivative, characterized by the presence of amino, methoxy, and nitro groups on the pyridine ring.
Mechanism of Action
Target of Action
It’s known that amnp exhibits higher non-linear optical activity , suggesting potential applications in the design of new optical materials .
Mode of Action
The mode of action of AMNP involves intramolecular interactions and charge transfers between the pyridine ring of the AMNP molecule and the lone pair of oxygen . This is a common molecular feature of a pharmaceutical compound . The formation of an intramolecular hydrogen bond between the 11H-18O and 16H-19O atoms after optimization leads to the higher stability of the molecule .
Biochemical Pathways
The presence of intramolecular interactions and associated charge transfers suggest that amnp might influence pathways involving similar molecular features .
Pharmacokinetics
The ADME properties of AMNP indicate that it has high gastrointestinal absorption . The Log Kp value for skin permeation is -6.49 cm/s The compound’s lipophilicity, as indicated by various Log Po/w values, ranges from -0.7 to 1.19 , suggesting moderate lipophilicity.
Result of Action
The compound’s higher non-linear optical activity suggests potential applications in the design of new optical materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMNP. For instance, the presence of ethanol solvent was treated as a continuum dielectric medium in a PCM model, with AMNP considered as a solute in a cavity surrounded by the ethanol . This suggests that the solvent environment can influence the properties and behavior of AMNP.
Preparation Methods
The synthesis of 2-Amino-6-methoxy-3-nitropyridine typically involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol . The reaction conditions include stirring the mixture at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-6-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-6-methoxy-3-nitropyridine has several scientific research applications:
Comparison with Similar Compounds
2-Amino-6-methoxy-3-nitropyridine can be compared with other similar compounds, such as:
- 2-Amino-5-methylpyridine
- 5-Amino-2-methylpyridine
- 6-Nitropyridine-2-carboxylic acid
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of amino, methoxy, and nitro groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
6-methoxy-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJILYVRVOTMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397331 | |
Record name | 2-Amino-6-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73896-36-3 | |
Record name | 6-Methoxy-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73896-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described for 2-Amino-6-methoxy-3-nitropyridine?
A: The research highlights an efficient one-pot synthesis method for this compound starting from 2,6-dichloro-3-nitropyridine. [, ] This approach offers advantages over multi-step procedures by reducing reaction time, minimizing waste generation, and potentially increasing overall yield. [, ] The optimized conditions, including the use of ammonium hydroxide and methanol in sodium hydroxide solution, provide a streamlined approach for obtaining the desired compound with high purity. []
Q2: What spectroscopic techniques were employed to characterize the synthesized this compound?
A: The synthesized this compound was characterized using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide complementary information regarding the compound's functional groups, proton environments, and molecular weight, respectively, confirming its successful synthesis.
Q3: Are there any computational studies investigating this compound?
A: Yes, Density Functional Theory (DFT) has been employed to investigate the vibrational spectroscopic properties and structural characteristics of this compound. [] This computational approach provides insights into the molecule's electronic structure, vibrational modes, and overall geometry, complementing experimental findings.
Q4: What are the potential applications of this compound based on its chemical structure?
A: While the provided research focuses on the synthesis and characterization of this compound, its chemical structure suggests potential applications as a building block in organic synthesis. [] The presence of the amino, methoxy, and nitro groups offers diverse reactivity, making it a valuable precursor for synthesizing more complex molecules with potential biological or pharmaceutical relevance. Further research is needed to explore specific applications and derivatives of this compound.
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